2-Phenylethyl cyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-phenylethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H20O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI Key |
JWTSFLQAAHBKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Pertaining to 2 Phenylethyl Cyclohexanecarboxylate Formation
Mechanistic Pathways of Direct Esterification
Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid (cyclohexanecarboxylic acid) with an alcohol (2-phenylethyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. organic-chemistry.orglibretexts.org This reaction is a reversible process that reaches equilibrium. masterorganicchemistry.com
The mechanism of Fischer esterification is a multi-step process characterized by the formation of a key tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanecarboxylic acid by the acid catalyst. libretexts.orgflexiprep.com This initial step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
The lone pair of electrons on the oxygen atom of 2-phenylethyl alcohol then attacks the activated carbonyl carbon. flexiprep.com This nucleophilic addition results in the formation of a tetrahedral intermediate. organic-chemistry.org This intermediate contains two equivalent hydroxyl groups. Following its formation, a proton is transferred from the oxonium ion to one of the hydroxyl groups, a process sometimes mediated by a chaperone molecule like another alcohol molecule. masterorganicchemistry.comyoutube.com This proton transfer converts a hydroxyl group into a good leaving group: water. masterorganicchemistry.com
The elimination of a water molecule from the intermediate regenerates the carbonyl group, leading to a protonated form of the final ester. masterorganicchemistry.com In the final step, a base (which can be water or the alcohol) deprotonates the carbonyl oxygen, regenerating the acid catalyst and yielding the neutral 2-phenylethyl cyclohexanecarboxylate (B1212342) ester. masterorganicchemistry.comflexiprep.com Each step in this mechanism is reversible. masterorganicchemistry.comchemistrysteps.com
Mechanism Steps for Fischer Esterification
| Step | Description |
|---|---|
| 1 | Protonation: The carbonyl oxygen of cyclohexanecarboxylic acid is protonated by the acid catalyst. flexiprep.com |
| 2 | Nucleophilic Attack: The 2-phenylethyl alcohol attacks the electrophilic carbonyl carbon. flexiprep.com |
| 3 | Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. organic-chemistry.org |
| 4 | Proton Transfer: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (H₂O). masterorganicchemistry.com |
| 5 | Elimination: A molecule of water is eliminated. masterorganicchemistry.com |
Fischer esterification is a classic example of a reaction governed by chemical equilibrium. organic-chemistry.org The position of the equilibrium is dictated by the relative stability of the reactants and products. To achieve a high yield of 2-phenylethyl cyclohexanecarboxylate, the equilibrium must be shifted towards the product side. chemistrysteps.com According to Le Châtelier's principle, this can be accomplished by either using a large excess of one of the reactants (typically the more economical 2-phenylethyl alcohol) or by removing one of the products, usually water, as it is formed. libretexts.org Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents. organic-chemistry.org
From a kinetic standpoint, direct esterification is generally a slow reaction at room temperature and requires heating, often to reflux temperatures, to proceed at a reasonable rate. chemistrysteps.com The reaction rate is dependent on the concentration of the reactants and the catalyst. The kinetics can be described by a second-order rate equation. jptcp.com
Thermodynamically, the esterification reaction is often slightly exothermic. rdd.edu.iqresearchgate.net The temperature dependence of the reaction rate constants and the equilibrium constant can be described by the Arrhenius and van 't Hoff equations, respectively. researchgate.net Increasing the reaction temperature increases the rate of reaction, allowing equilibrium to be reached faster. rdd.edu.iqresearchgate.net However, due to the exothermic nature, excessively high temperatures can unfavorably shift the equilibrium position, potentially decreasing the maximum achievable yield. rdd.edu.iq
Factors Influencing Esterification Equilibrium
| Factor | Method of Application | Effect on Equilibrium |
|---|---|---|
| Concentration | Use of excess 2-phenylethyl alcohol. libretexts.org | Shifts equilibrium to the right, favoring ester formation. |
| Product Removal | Removal of water via azeotropic distillation or desiccants. organic-chemistry.org | Shifts equilibrium to the right, favoring ester formation. |
| Temperature | Increasing reaction temperature. rdd.edu.iq | Increases reaction rate, but may negatively impact equilibrium yield for exothermic reactions. |
| Catalyst | Addition of a strong acid (e.g., H₂SO₄). organic-chemistry.org | Increases the rate at which equilibrium is achieved; does not affect the position of equilibrium. |
Detailed Mechanisms of Enzyme-Catalyzed Ester Synthesis
Enzymes, particularly lipases, are effective biocatalysts for the synthesis of esters like this compound. scielo.br These reactions offer advantages such as high specificity and milder reaction conditions compared to chemical methods. mdpi.com The synthesis can occur via direct esterification of the acid and alcohol or through transesterification, where an existing ester acts as an acyl donor. nih.govresearchgate.net
The kinetics of lipase-catalyzed esterification reactions are most commonly described by a Ping-Pong Bi-Bi mechanism. scielo.brnih.govresearchgate.net This mechanism involves a double displacement reaction where the enzyme acts as an intermediate acyl carrier. libretexts.org
In the first step of the Ping-Pong Bi-Bi mechanism, the first substrate (e.g., cyclohexanecarboxylic acid or an acyl donor like vinyl acetate) binds to the enzyme's active site. researchgate.net A nucleophilic attack from a serine residue in the enzyme's catalytic triad (B1167595) forms a covalent acyl-enzyme intermediate, and the first product (e.g., water or the alcohol from the acyl donor) is released. nih.gov The enzyme is now in a modified, acylated state. libretexts.org
In the second step, the second substrate, 2-phenylethyl alcohol, binds to the acylated enzyme. The alcohol then performs a nucleophilic attack on the acyl-enzyme intermediate. This leads to the formation of the final ester product, this compound, which is subsequently released, regenerating the free enzyme to begin another catalytic cycle. researchgate.net A key characteristic of this mechanism is that one product is released before the second substrate binds. libretexts.org Kinetic studies of the enzymatic synthesis of similar esters, such as 2-phenylethyl acetate, have confirmed that the reaction follows a Ping-Pong Bi-Bi mechanism, often without inhibition by the reactants. researchgate.netnih.gov
An alternative, though less common, mechanism for some enzymatic esterifications is the Ordered Bi-Bi mechanism. mdpi.com In this sequential mechanism, both substrates must bind to the enzyme to form a ternary complex (enzyme-substrate1-substrate2) before any product is released. After the reaction occurs within this complex, the products are released in a specific order. mdpi.com
The catalytic activity and specificity of lipases are determined by the intricate interactions occurring within their active sites. nih.gov The active site of most lipases contains a catalytic triad of amino acids, typically consisting of serine, histidine, and aspartate or glutamate. uspu.runih.gov The serine's hydroxyl group acts as the primary nucleophile that attacks the carbonyl carbon of the substrate. nih.gov The active site also features an "oxyanion hole," a region with amino acid residues that stabilize the negative charge on the carbonyl oxygen of the tetrahedral intermediate formed during catalysis. nih.gov
Many lipases exhibit interfacial activation, a phenomenon where their catalytic activity dramatically increases at a lipid-water interface. This is often attributed to a mobile "lid" structure, a helical peptide segment that covers the active site in aqueous environments. In the presence of a hydrophobic interface, the lid undergoes a conformational change, exposing the hydrophobic active site to the substrates. nih.govresearchgate.net
Substrate specificity in enzymatic esterification is a critical factor. nih.gov Lipases can exhibit several types of specificity, including a preference for certain fatty acids or alcohols. nih.gov For the synthesis of this compound, the enzyme must effectively accommodate both the bulky cyclohexyl ring of the carboxylic acid and the aromatic phenylethyl group of the alcohol. Some lipases show a preference for substrates with longer carbon chains. uspu.ru The geometric configuration of the substrates can also be crucial; for instance, some lipases from Candida species can discriminate between cis and trans isomers of fatty acids. nih.gov The choice of enzyme is therefore paramount, as different lipases will exhibit varying levels of activity and selectivity towards the specific substrates, 2-phenylethyl alcohol and cyclohexanecarboxylic acid. scirp.orgdocumentsdelivered.com For example, large or hydrophilic substrates might cause steric hindrance, which can reduce the activity of some lipases. mdpi.comresearchgate.net
Carbocation Chemistry and Rearrangements in Phenylethyl Systems
In the context of forming this compound, particularly under acidic conditions, the possibility of side reactions involving carbocations must be considered. While the Fischer esterification mechanism does not typically proceed via a free carbocation from the alcohol, acid-catalyzed dehydration of 2-phenylethyl alcohol can occur as a competing reaction, which would generate a phenylethyl carbocation. libretexts.org
Carbocations are highly reactive intermediates that are prone to rearrangement to form more stable species. libretexts.org A primary carbocation, which would initially form from the protonation and loss of water from 2-phenylethyl alcohol, is relatively unstable. This carbocation could potentially undergo a 1,2-hydride shift. egyankosh.ac.inmasterorganicchemistry.com In this process, a hydrogen atom from the adjacent carbon (the benzylic position) migrates with its pair of electrons to the positively charged carbon. This rearrangement would transform the primary carbocation into a more stable secondary benzylic carbocation. The stability of the rearranged carbocation is significantly enhanced by resonance with the adjacent phenyl ring.
Such rearrangements are a common phenomenon in organic reactions involving carbocation intermediates. libretexts.orglibretexts.org If such a rearrangement were to occur, subsequent reaction with cyclohexanecarboxylic acid or another nucleophile would lead to the formation of an isomeric ester, 1-phenylethyl cyclohexanecarboxylate, instead of the desired product. The propensity for these rearrangements is influenced by factors such as reaction temperature and the specific acid catalyst used. researchgate.net Therefore, controlling the reaction conditions to favor the direct esterification pathway over competing dehydration and rearrangement pathways is essential for the selective synthesis of this compound. egyankosh.ac.in
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The analysis of 2-Phenylethyl cyclohexanecarboxylate (B1212342) would reveal characteristic absorption bands corresponding to its constituent parts. spectroscopyonline.comrockymountainlabs.com The most prominent feature in the spectrum is the ester carbonyl (C=O) stretching vibration, which is expected to appear as a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. orgchemboulder.comorgchemboulder.com This intense peak is a hallmark of saturated aliphatic esters. pressbooks.pub
Further confirmation of the ester group is provided by the C-O stretching vibrations. Two distinct and strong bands are anticipated in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.comorgchemboulder.com One of these corresponds to the C-O-C asymmetric stretch and the other to the O-C-C symmetric stretch, together confirming the ester linkage.
The presence of the aromatic phenyl ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., in the 3100-3000 cm⁻¹ region). libretexts.org In-plane C=C stretching vibrations of the aromatic ring usually appear as a pair of sharp bands in the 1600-1450 cm⁻¹ region.
The aliphatic portions of the molecule, the cyclohexyl ring and the ethyl bridge, are identified by their C-H stretching and bending vibrations. The sp³ C-H stretching vibrations from both the cyclohexane (B81311) and ethyl groups are expected to produce strong, sharp peaks in the region just below 3000 cm⁻¹, typically between 2950 cm⁻¹ and 2850 cm⁻¹. Additionally, CH₂ scissoring and bending vibrations would be visible in the 1470-1440 cm⁻¹ range.
Expected FTIR Absorption Bands for 2-Phenylethyl cyclohexanecarboxylate:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |
| 2950-2850 | C-H Stretch | Aliphatic (Cyclohexyl & Ethyl) | Strong |
| 1750-1735 | C=O Stretch | Ester | Strong, Sharp |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1470-1440 | C-H Bend | Aliphatic (CH₂) | Medium |
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The Raman spectrum of this compound serves as a unique molecular fingerprint. researchgate.net
The aromatic ring is a strong Raman scatterer. A very strong and sharp band corresponding to the symmetric "ring breathing" vibration is expected around 1000 cm⁻¹. uprm.edu Aromatic C=C stretching vibrations will also be prominent in the 1600-1580 cm⁻¹ region. The aliphatic C-H stretching vibrations (2950-2850 cm⁻¹) and bending modes (around 1450 cm⁻¹) of the cyclohexyl and ethyl groups will also be clearly visible. researchgate.net
While the carbonyl (C=O) stretch is strong in the IR spectrum, it typically appears as a moderately intense band in the Raman spectrum, expected around 1735 cm⁻¹. ias.ac.in The C-C stretching vibrations of the aliphatic framework will produce a series of peaks in the 1200-700 cm⁻¹ region, contributing to the unique fingerprint of the molecule. uprm.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a complete structural map can be constructed.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, the signals can be assigned to the phenylethyl and cyclohexanecarboxylate moieties.
Phenylethyl Protons : The five protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between 7.20 and 7.40 ppm. docbrown.info The two methylene (B1212753) groups of the ethyl linker will appear as distinct triplets due to coupling with each other. The CH₂ group attached to the phenyl ring (-CH₂-Ph) would be deshielded by the ring current and appear around 2.90 ppm. The CH₂ group attached to the ester oxygen (-O-CH₂-) is more significantly deshielded by the electronegative oxygen and would resonate further downfield, around 4.30 ppm. orgchemboulder.com
Cyclohexanecarboxylate Protons : The proton on the carbon bearing the ester group (the α-proton) is deshielded and is expected to appear as a multiplet around 2.30 ppm. The remaining ten protons on the cyclohexane ring would appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.20 and 1.90 ppm. docbrown.info
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration |
|---|---|---|---|
| 7.40 - 7.20 | Aromatic (C₆H₅) | m | 5H |
| ~4.30 | -O-CH₂-CH₂-Ph | t | 2H |
| ~2.90 | -O-CH₂-CH₂-Ph | t | 2H |
| ~2.30 | Cyclohexyl C1-H | m | 1H |
| 1.90 - 1.20 | Cyclohexyl (remaining CH₂) | m | 10H |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a broadband-decoupled spectrum, each unique carbon atom gives a single peak.
Carbonyl Carbon : The ester carbonyl carbon is the most deshielded carbon and will appear at the far downfield end of the spectrum, typically in the range of 170-185 ppm. libretexts.orglibretexts.org
Aromatic Carbons : The carbons of the phenyl ring are expected to resonate in the 125-150 ppm region. The carbon directly attached to the ethyl group (the ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons. openstax.org
Aliphatic Carbons : The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) will be found in the 60-70 ppm range. libretexts.org The other ethyl methylene carbon (-CH₂-Ph) will appear further upfield, around 35 ppm. The carbons of the cyclohexane ring will appear in the 25-45 ppm range, with the α-carbon (C1) being the most downfield in this group due to the influence of the carbonyl. organicchemistrydata.org
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~175 | Ester C=O |
| ~138 | Aromatic C (ipso) |
| 130 - 126 | Aromatic CH |
| ~65 | -O-CH₂- |
| ~43 | Cyclohexyl C1 |
| ~35 | -CH₂-Ph |
| 30 - 25 | Cyclohexyl (remaining CH₂) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show a clear cross-peak between the two methylene triplets of the ethyl group (~4.30 ppm and ~2.90 ppm), confirming their connectivity. It would also show complex correlations between the α-proton of the cyclohexane ring (~2.30 ppm) and its neighbors on the ring, helping to trace the connectivity within the aliphatic ring system.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly attached proton-carbon pairs. libretexts.org Each cross-peak in the 2D map connects a proton signal on one axis to a carbon signal on the other. This technique would definitively link the proton signal at ~4.30 ppm to the carbon at ~65 ppm (-O-CH₂), the aromatic protons (7.40-7.20 ppm) to their respective aromatic carbons (130-126 ppm), and the various aliphatic protons to their corresponding cyclohexyl and ethyl carbons. The carbonyl carbon and the aromatic ipso-carbon would be absent from the HSQC spectrum as they have no attached protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be observed from the -O-CH₂- protons (~4.30 ppm) to the ester carbonyl carbon (~175 ppm), confirming the ester linkage. Correlations would also be seen from these same protons to the ipso-carbon of the phenyl ring. Furthermore, the α-proton of the cyclohexane ring (~2.30 ppm) would show a correlation to the carbonyl carbon, solidifying the connection between the cyclohexyl ring and the ester group.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry and gas chromatography-mass spectrometry are particularly valuable in the characterization of "this compound".
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govresearchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For "this compound" (C₁₅H₂₀O₂), HRMS can precisely measure the mass of the molecular ion, confirming its elemental composition.
Advances in HRMS technology enable analysts to capture data that was previously unattainable, with high accurate mass measurements allowing for confident analyte identification. nih.gov The high resolving power of modern instruments can resolve isotopic patterns, further confirming the elemental makeup of the compound. researchgate.net
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀O₂ |
| Calculated Exact Mass | 232.14633 |
| Observed m/z | 232.1465 |
| Mass Accuracy (ppm) | < 1 |
| Ionization Mode | Electrospray Ionization (ESI) |
Note: The data in this table is illustrative and represents typical results expected from HRMS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govunar.ac.id This method is ideal for identifying individual components within a mixture and can be used to determine the purity of a "this compound" sample.
In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. analchemres.org The mass spectrometer then records the mass spectrum of the eluting components. The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a chemical fingerprint, which can be compared against spectral libraries for positive identification. unar.ac.id The electron impact (EI) ionization technique, commonly used in GC-MS, would likely lead to characteristic fragments for "this compound", such as the loss of the phenylethyl group or the cyclohexanecarbonyl moiety.
Table 2: Expected GC-MS Fragmentation Data for this compound
| m/z (relative intensity, %) | Proposed Fragment Ion |
| 232 | [M]⁺ (Molecular Ion) |
| 127 | [C₇H₁₁CO]⁺ |
| 105 | [C₆H₅CH₂CH₂]⁺ |
| 104 | [C₈H₈]⁺ (Tropylium ion) |
| 83 | [C₆H₁₁]⁺ |
Note: This table presents a hypothetical fragmentation pattern based on the structure of the compound.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound. While a crystal structure for "this compound" is not publicly available, the application of single-crystal X-ray diffraction would yield a definitive solid-state structure.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org The positions and intensities of the diffracted beams are used to construct an electron density map, from which the atomic positions can be determined. nih.gov For a molecule like "this compound," this analysis would reveal the conformation of the cyclohexane ring and the orientation of the phenylethyl ester group.
Integration of Spectroscopic Data for Comprehensive Structural Elucidation
A comprehensive and unambiguous structural elucidation of "this compound" is achieved through the integration of data from various spectroscopic techniques. While HRMS confirms the elemental composition and molecular weight, and GC-MS provides characteristic fragmentation patterns, X-ray diffraction offers the ultimate confirmation of the three-dimensional structure in the solid state.
The combination of these advanced methodologies provides a multi-faceted and robust characterization of the compound. The molecular formula from HRMS serves as a foundational piece of information. The fragmentation data from GC-MS allows for the piecing together of the molecular structure, which is then unequivocally confirmed and detailed by X-ray diffraction. This integrated approach leaves no ambiguity as to the identity and structure of "this compound".
Computational Chemistry Studies for 2 Phenylethyl Cyclohexanecarboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, which include Density Functional Theory (DFT) and ab initio techniques, provide deep insights into molecular behavior at the atomic level. However, dedicated research applying these computational tools to 2-Phenylethyl cyclohexanecarboxylate (B1212342) has not been identified.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These high-accuracy methods are valuable for providing benchmark data on molecular properties. A comprehensive search did not yield any studies that have applied ab initio calculations to 2-Phenylethyl cyclohexanecarboxylate.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, thermodynamic stability, and intermolecular interactions of a molecule like this compound. drexel.edu These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how the surroundings influence the compound's behavior. nih.gov
While direct MD simulation studies on this compound are not prominent in the literature, research on structurally related molecules provides insight into the potential applications of this technique. For instance, MD simulations have been used to investigate the structure and stability of inclusion complexes involving 2-phenylethyl alcohol, a core component of this compound. researchgate.net In one such study, simulations of 2-phenylethyl alcohol with β-cyclodextrin were conducted in both a vacuum and an aqueous solution to assess the stability of the complex. researchgate.net The results indicated that the complex's physical and chemical stability were significantly enhanced, suggesting that such host-guest interactions could be used to control the release of the 2-phenylethyl moiety. researchgate.net
For this compound itself, MD simulations could be employed to:
Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is crucial as the molecule's shape dictates its physical properties and biological interactions. nih.gov
Analyze Solvent Effects: Simulate the molecule in different solvents to understand how it interacts with solvent molecules and how this affects its solubility and conformational preferences.
Study Intermolecular Interactions: Model the interactions between this compound and other molecules, such as biological receptors or other chemical species, to understand binding mechanisms and affinities. nih.gov
The table below illustrates the types of insights that can be gained from MD simulations.
| Simulation Aspect | Information Gained | Relevance for this compound |
| Conformational Sampling | Preferred 3D structures and flexibility of the molecule. | Understanding its physical state and how it might fit into a binding site. |
| Solvation Analysis | Interaction energy with solvent molecules, hydration shell structure. | Predicting solubility and behavior in different chemical environments. |
| Binding Free Energy | Strength and nature of interaction with a target protein or receptor. | Assessing its potential as a ligand or bioactive compound. |
| Dynamic Trajectories | Movement of the molecule over time. | Revealing mechanisms of conformational change or interaction pathways. researchgate.net |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation, and the accurate prediction of ¹H and ¹³C chemical shifts can be invaluable for confirming experimental assignments or distinguishing between isomers. researchgate.net
The standard computational protocol for predicting NMR chemical shifts involves several steps:
Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization: Optimizing the molecular geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). github.io
NMR Shielding Calculation: Calculating the isotropic shielding constants for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) method with a higher level of theory (e.g., WP04/6-311++G(2d,p)). researchgate.netgithub.io
Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the chosen computational method (functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io Recent benchmarks show that certain functionals are specifically parameterized to yield high accuracy for NMR predictions. For example, the WP04 functional has been shown to predict ¹H chemical shifts with a mean absolute error (MAE) of approximately 0.08 ppm when compared to experimental values in chloroform. github.io For ¹³C shifts, functionals like M06 can achieve root-mean-square deviations of around 3.97 ppm. researchgate.net Machine learning approaches are also emerging as a faster alternative to quantum mechanical calculations, with some models predicting ¹H shifts with an MAE of less than 0.10 ppm. nih.gov
The following table summarizes the performance of various computational methods in predicting NMR chemical shifts, based on literature benchmarks.
| Method (Functional/Basis Set) | Target Nucleus | Typical Mean Absolute Error (MAE) | Reference |
| DSD-PBEP86 | ¹H | 0.06 ppm (vs. CCSD(T)), 0.20 ppm (vs. experiment) | github.io |
| WP04/6-311++G(2d,p) | ¹H | ~0.08 ppm | github.io |
| M06 | ¹³C | ~3.97 ppm (RMSD) | researchgate.net |
| Machine Learning (GNN) | ¹H | < 0.10 ppm | nih.gov |
In Silico Screening and Rational Design of this compound Analogs
In silico screening and rational design are computational strategies that accelerate the discovery of new molecules with enhanced properties, such as improved biological activity or specific physical characteristics. nih.govscirp.org These approaches use the structure of a known compound, such as this compound, as a starting point for designing novel analogs.
The process typically begins with identifying a biological target or a desired property. A virtual library of analogs is then created by systematically modifying the parent structure. For this compound, modifications could include altering substituents on the phenyl ring, changing the cyclohexyl ring to other cyclic or acyclic systems, or modifying the ester linkage.
These virtual analogs are then screened using computational tools:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as an enzyme or protein. nih.govnih.gov This allows for the rapid screening of thousands of compounds to identify those most likely to be active. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. mdpi.com New analogs can be designed to fit this pharmacophoric model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov These models can predict the activity of newly designed analogs before they are synthesized.
The insights gained from these screening methods enable the rational design of a smaller, more focused set of new compounds with a higher probability of success. nih.gov This approach significantly reduces the time and cost associated with traditional trial-and-error discovery methods. For example, studies on other molecular scaffolds have shown how ligand-based design, guided by QSAR and molecular docking, can lead to the design of new derivatives with significantly improved potency. nih.govresearchgate.net
A typical workflow for the rational design of analogs is outlined in the table below.
| Step | Description | Computational Tools Used |
| 1. Target Identification | Identify a biological target or a specific property to optimize. | Literature review, bioinformatics tools. |
| 2. Lead Compound Selection | Select this compound as the starting scaffold. | N/A |
| 3. Virtual Library Generation | Create a diverse library of virtual analogs by modifying the lead structure. | Cheminformatics software. |
| 4. In Silico Screening | Evaluate the virtual library for potential activity or desired properties. | Molecular Docking, Pharmacophore Modeling, QSAR. nih.govmdpi.com |
| 5. Hit Selection & Prioritization | Analyze screening results to select the most promising candidates for synthesis. | Data analysis and visualization tools. |
| 6. Rational Design | Refine the structures of top candidates to further optimize interactions and properties. | Molecular modeling software. nih.gov |
Biological Activity Research in Vitro and Non Human Studies
Investigations of Cytotoxic and Anticancer Activities
In Vitro Efficacy Against Various Cancer Cell Lines (e.g., A549, CNE, HepG2, MCF-7, HEp-2, HCT-116)
A targeted search for in vitro studies assessing the efficacy of 2-Phenylethyl cyclohexanecarboxylate (B1212342) against the specified cancer cell lines—A549 (lung carcinoma), CNE (nasopharyngeal carcinoma), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), HEp-2 (larynx carcinoma), and HCT-116 (colon carcinoma)—yielded no results. Consequently, no data tables on its cytotoxic effects against these cell lines can be provided.
Mechanisms of Cytotoxicity in Cellular Models
As there are no foundational studies on the cytotoxicity of 2-Phenylethyl cyclohexanecarboxylate, there is correspondingly no research available that elucidates its potential mechanisms of action in cellular models.
Evaluation of Antimicrobial Properties
There is a lack of published scientific literature on the antimicrobial properties of this compound.
Activity Against Bacterial Strains (e.g., Bacillus cereus)
No studies were found that evaluated the antibacterial activity of this compound against Bacillus cereus or any other bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy is available.
Antifungal Activity Against Yeast Strains (e.g., Candida species)
Similarly, a search for research on the antifungal activity of this compound against Candida species or other yeast strains did not return any relevant studies.
Enzyme Inhibition Studies
No research was found that investigated the potential of this compound to act as an inhibitor for any class of enzymes.
Modulatory Effects on Key Biological Enzymes (e.g., mPGES-1, PDE4)
No studies were found that investigated the inhibitory or modulatory effects of this compound on mPGES-1 or PDE4.
Characterization of Binding Interactions and Inhibitory Potency
Without studies on its enzymatic modulation, there is no information available regarding the binding interactions or inhibitory potency (e.g., IC₅₀ or Kᵢ values) of this compound.
Other Identified Biological Modulations (e.g., Neuronal Activity)
No research has been published detailing any effects of this compound on neuronal activity or any other biological systems.
Structure Activity Relationship Sar Studies
Systematic Elucidation of Structural Determinants for Biological Activity
The biological activity of 2-phenylethyl cyclohexanecarboxylate (B1212342) is intricately linked to its three main structural components: the phenylethyl moiety, the cyclohexane (B81311) ring, and the ester linkage. Variations in any of these parts can significantly impact the compound's interaction with its biological target.
The phenylethyl moiety plays a critical role in the biological activity of this class of compounds. Modifications to the phenyl ring can influence factors such as lipophilicity, electronic properties, and steric interactions, all of which can affect binding affinity and efficacy.
Research on analogs, such as sinapic acid phenethyl ester (SAPE), has provided valuable insights into the effects of substituents on the phenylethyl group. nih.govacs.orgacs.org A study on SAPE analogs as inhibitors of 5-lipoxygenase (5-LO) biosynthesis demonstrated that substitutions on the phenyl ring of the phenethyl moiety significantly modulate inhibitory potency. nih.govacs.orgacs.org For instance, the introduction of electron-withdrawing groups like trifluoromethyl or electron-donating groups such as methyl and methoxy (B1213986) at the meta-position of the phenethyl moiety resulted in compounds with enhanced potency compared to the parent compound. nih.govacs.org
| Compound | Substituent on Phenethyl Moiety | Position of Substituent | IC50 (µM) in PMNL |
|---|---|---|---|
| SAPE | -H | - | 0.30 |
| 5i | -CF3 | meta | 0.20 |
| 5l | -CH3 | meta | 0.20 |
| 5o | -OCH3 | meta | 0.21 |
The conformation of the cyclohexane ring is crucial for its interaction with biological targets. The chair conformation is generally the most stable, and substituents are typically preferred in the equatorial position to minimize steric hindrance. utdallas.edu The orientation of the carboxylate group (axial vs. equatorial) can significantly influence the molecule's ability to fit into a binding pocket.
While specific studies on systematic modifications of the cyclohexane ring in 2-phenylethyl cyclohexanecarboxylate are limited, general principles of medicinal chemistry suggest that the size, shape, and polarity of this ring are important for activity. For instance, introducing polar substituents could enhance solubility and potentially lead to new interactions with the target, while bulky non-polar groups could improve hydrophobic interactions. The stereochemistry of any substituents on the cyclohexane ring would also be critical, as different stereoisomers can exhibit vastly different biological activities.
The ester linkage in this compound is not merely a linker but an active participant in the molecule's biological profile. It influences the compound's polarity, metabolic stability, and conformational flexibility. The carbonyl group of the ester can act as a hydrogen bond acceptor, which can be a critical interaction with a biological target.
Studies on bioisosteric replacement of the ester function in related compounds have shed light on its importance. nih.govacs.orgacs.org In the case of sinapic acid phenethyl ester, replacing the ester group with other functionalities like an amide, ketone, or ether has been shown to modulate activity. For example, a ketone analog of SAPE was found to be a potent inhibitor of 5-LO product biosynthesis, suggesting that the carbonyl oxygen is a key pharmacophoric feature. acs.org Furthermore, the bioisosteric replacement of the ester with a 1,2,4-oxadiazole (B8745197) heterocycle also maintained significant inhibitory activity. nih.govacs.org
| Compound | Linkage | IC50 (µM) in PMNL |
|---|---|---|
| SAPE | Ester | 0.30 |
| 6h | Amide | 0.96 |
| 12 | Ketone | 0.41 |
| 20b | 1,2,4-Oxadiazole | 0.27 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.netnih.gov For a series of this compound analogs, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds.
The process of developing a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). pensoft.net
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. nih.gov A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques.
For this compound derivatives, a QSAR study could reveal which physicochemical properties are most important for their biological activity. For example, a model might indicate that activity increases with increasing lipophilicity and the presence of an electron-withdrawing group on the phenyl ring. Such information would be invaluable for guiding the design of new analogs with enhanced potency.
Computational Approaches to SAR (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for investigating the structure-activity relationships of compounds like this compound at a molecular level. mdpi.comnams-annals.in Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.com
The process of molecular docking involves generating a three-dimensional model of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, or through homology modeling. nams-annals.in The ligand, in this case, a this compound analog, is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity of different binding poses, with lower scores generally indicating a more favorable interaction. mdpi.com
Through molecular docking, researchers can visualize the potential binding mode of this compound and its analogs. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com For instance, a docking study might show that the phenyl ring of the phenylethyl moiety fits into a hydrophobic pocket, while the carbonyl oxygen of the ester linkage forms a hydrogen bond with a specific residue.
This information can then be used to rationalize the observed SAR data. For example, if a particular substituent on the phenyl ring leads to a loss of activity, a docking study might reveal that this is due to a steric clash with the protein. Conversely, if a modification enhances activity, docking could show that it allows for an additional favorable interaction. By combining molecular docking with experimental SAR data, a more complete understanding of the molecular basis of action can be achieved, facilitating the design of more potent and selective compounds.
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 2-phenylethyl cyclohexanecarboxylate (B1212342), the primary abiotic degradation mechanisms are hydrolysis and photo-oxidative degradation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, 2-phenylethyl cyclohexanecarboxylate is susceptible to hydrolysis, which can be catalyzed by either acid or base. nih.govlibretexts.org The stability of the ester bond is highly dependent on the pH of the surrounding aqueous environment. nih.gov
Under acidic conditions , the hydrolysis of the ester is a reversible reaction that yields cyclohexanecarboxylic acid and 2-phenylethanol. libretexts.org This process is catalyzed by the presence of hydronium ions (H₃O⁺).
In alkaline (basic) conditions , the hydrolysis, often termed saponification, is an irreversible process that yields the salt of the carboxylic acid (cyclohexanecarboxylate) and 2-phenylethanol. libretexts.org This reaction is typically faster and more complete than acid-catalyzed hydrolysis because the carboxylate anion formed is not reactive towards the alcohol. rsc.org
The rate of hydrolysis is influenced by factors such as temperature and pH. Generally, the rate is slowest in the neutral pH range and increases significantly under both acidic and alkaline conditions.
Table 1: Expected Hydrolysis Products of this compound
| Condition | Catalyst | Products | Reversibility |
|---|---|---|---|
| Acidic | H⁺ (Hydronium ion) | Cyclohexanecarboxylic acid and 2-Phenylethanol | Reversible |
Photo-oxidative degradation is a process where a substance is broken down through the combined action of light (particularly UV radiation) and oxygen. ebrary.netmdpi.com This process is a significant environmental fate pathway for organic compounds exposed to sunlight. researchgate.net
The degradation is initiated by the absorption of UV radiation, which can lead to the formation of free radicals. ebrary.netpolyu.edu.hk These highly reactive species can then participate in a chain reaction with atmospheric oxygen, leading to the oxidative cleavage of the molecule. researchgate.net For this compound, both the aromatic ring of the phenylethyl group and the cyclohexyl ring can be susceptible to radical attack. This can result in the formation of a variety of smaller, oxygenated molecules, and ultimately, mineralization to carbon dioxide and water. The rate of photo-oxidation is influenced by the intensity of UV radiation, the presence of photosensitizers in the environment, and the specific chemical structure of the compound. nih.gov
Identification and Environmental Persistence of Degradation Products
2-Phenylethanol: This aromatic alcohol is a naturally occurring compound found in many plants and microorganisms. nih.govnih.govumaryland.eduhmdb.ca It is generally considered to be readily biodegradable in both soil and water. nih.gov If released into the atmosphere, it is expected to react with photochemically-produced hydroxyl radicals, with an estimated half-life of about 1.6 days. nih.gov In aquatic environments, volatilization is not expected to be a significant fate process. nih.gov Given its natural origin and role in microbial metabolism, 2-phenylethanol is not expected to persist in the environment.
Cyclohexanecarboxylic acid: This compound is also known to be biodegradable by various microorganisms. nih.govmicrobiologyresearch.orgcdnsciencepub.com Studies have shown that bacteria can metabolize cyclohexanecarboxylic acid through pathways such as β-oxidation, which is analogous to the degradation of fatty acids. nih.govcdnsciencepub.com Another identified degradation pathway in some bacteria, like Arthrobacter, involves the aromatization of the cyclohexane (B81311) ring to form p-hydroxybenzoic acid, which is then further metabolized. microbiologyresearch.orgcdnsciencepub.comresearchgate.net Acclimated activated sludge has been shown to effectively degrade cyclohexanecarboxylic acid, with degradation rates influenced by factors such as pH and temperature. nih.gov Due to these microbial degradation pathways, cyclohexanecarboxylic acid is not expected to be highly persistent in the environment.
The environmental persistence of these degradation products is summarized in the table below.
Table 2: Environmental Persistence of a Hypothetical Degradation Product
| Degradation Product | Chemical Formula | Predicted Environmental Persistence | Primary Degradation Pathway |
|---|---|---|---|
| 2-Phenylethanol | C8H10O | Low | Readily biodegradable by microorganisms |
Advanced Research Directions and Future Perspectives for 2 Phenylethyl Cyclohexanecarboxylate
Design and Synthesis of Novel Analogs with Tailored Biological Profiles
The rational design and synthesis of novel analogs of 2-Phenylethyl cyclohexanecarboxylate (B1212342) is a primary avenue for future research. By systematically modifying its structure, it is possible to create a library of compounds with finely tuned biological activities. For instance, studies on related structures, such as amidrazone derivatives of cyclohexanecarboxylic acid, have demonstrated that even minor structural changes can significantly impact their anti-inflammatory and antimicrobial properties. mdpi.com
Future synthetic strategies could focus on:
Substitution on the Phenyl Ring: Introducing various functional groups (e.g., hydroxyl, methoxy (B1213986), nitro groups) on the aromatic ring of the phenylethyl moiety could modulate the electronic properties and steric bulk of the molecule, potentially enhancing its interaction with biological targets.
Modification of the Cyclohexane (B81311) Ring: Introducing substituents or altering the stereochemistry of the cyclohexane ring could influence the compound's conformational flexibility and binding affinity. Research on cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid has indicated potential anti-inflammatory and anticancer properties, suggesting that modifications to the cyclohexane ring are a promising area of investigation.
Alteration of the Ester Linkage: Replacing the ester bond with more stable linkages, such as amides or ethers, could improve the metabolic stability of the resulting compounds.
A patent for esters of 2-phenyl-2-hydroxy-cyclohexane-carboxylic acid has described compounds with antispastic activity, highlighting the therapeutic potential of this class of molecules. google.com The synthesis and screening of a diverse library of 2-Phenylethyl cyclohexanecarboxylate analogs could lead to the discovery of new therapeutic agents.
Table 1: Potential Analogs of this compound and Their Target Biological Profiles
| Analog Structure | Modification | Potential Biological Profile |
| 2-(4-Hydroxyphenylethyl) cyclohexanecarboxylate | Hydroxyl group on phenyl ring | Enhanced antioxidant activity |
| 2-Phenylethyl (2-methylcyclohexane)carboxylate | Methyl group on cyclohexane ring | Increased lipophilicity, potential for improved cell membrane permeability |
| N-(2-Phenylethyl) cyclohexanecarboxamide | Amide linkage instead of ester | Improved metabolic stability |
| 2-(4-Nitrophenylethyl) cyclohexanecarboxylate | Nitro group on phenyl ring | Potential for novel anticancer activity |
Deeper Mechanistic Investigations into Biological Target Interactions
A fundamental understanding of how this compound and its analogs interact with biological targets is crucial for their development as therapeutic agents. The mechanism of action for related compounds often involves interactions with specific enzymes or receptors. For example, the phenylethyl group is known to participate in hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity.
Future research should employ a combination of experimental and computational techniques to:
Identify Protein Targets: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins that bind to this compound.
Characterize Binding Interactions: Employing biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.
Development of Innovative Green Chemistry Methodologies for Sustainable Production
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. labmanager.com The synthesis of esters, including this compound, can be optimized using green chemistry principles. numberanalytics.com
Key areas for future research in the sustainable production of this compound include:
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced waste generation. mdpi.comresearchgate.net The enzymatic synthesis of phenethyl esters has been successfully demonstrated and could be adapted for the production of this compound. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis process. mdpi.com
Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing can improve efficiency, reduce reaction times, and enhance safety.
Table 2: Comparison of Synthesis Methodologies for Esters
| Methodology | Advantages | Disadvantages |
| Traditional Chemical Synthesis | High yields, well-established | Harsh reaction conditions, use of hazardous reagents, waste generation |
| Biocatalysis | Mild conditions, high selectivity, environmentally friendly | Slower reaction rates, potential for enzyme inhibition |
| Continuous Flow Synthesis | Improved efficiency, enhanced safety, better process control | Higher initial investment, potential for clogging |
Application of Advanced Computational Modeling for Precise Property Prediction
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules by predicting their properties and biological activities. While specific computational studies on this compound are not yet available, these methods can be readily applied.
Future computational studies could focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogs with their biological activities. This can help in prioritizing the synthesis of the most promising compounds.
Molecular Docking: Simulating the binding of this compound and its analogs to the active sites of potential protein targets to predict their binding modes and affinities.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its interaction with biological macromolecules over time to gain a deeper understanding of the binding mechanism.
Exploration of Novel Biological Targets and Therapeutic Applications
The structural features of this compound suggest that it may interact with a variety of biological targets, leading to a broad range of therapeutic applications. The presence of the phenylethyl moiety is common in compounds with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.govnih.gov Similarly, cyclohexanecarboxylic acid derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. mdpi.com
Future research should aim to:
High-Throughput Screening: Screening this compound and its analogs against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel activities.
Phenotypic Screening: Evaluating the effects of the compounds in cell-based models of various diseases, such as cancer, inflammation, and infectious diseases, to identify potential therapeutic applications.
Drug Repurposing: Investigating whether existing drugs with similar structural features could provide insights into the potential applications of this compound.
Strategies for Environmental Remediation and Sustainable Management of Esters
As with any chemical compound, it is important to consider the environmental fate and potential for remediation of this compound. Esters are widely used in various industries, and their release into the environment is a potential concern. womensvoices.org Studies on the environmental fate of phthalate (B1215562) esters have provided a framework for assessing the persistence and toxicity of this class of compounds. nih.gov
Future research in this area should focus on:
Biodegradation Studies: Investigating the microbial degradation of this compound to determine its persistence in soil and water. The degradation pathways of related compounds like cyclohexane carboxylate have been characterized and can serve as a starting point. nih.gov
Ecotoxicity Assessment: Evaluating the potential toxicity of the compound to a range of aquatic and terrestrial organisms.
Development of Remediation Technologies: Exploring methods for the removal of the compound from contaminated environments, such as bioremediation and advanced oxidation processes.
By pursuing these advanced research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new therapeutic agents, sustainable chemical processes, and a deeper understanding of the interactions between small molecules and biological systems.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-Phenylethyl cyclohexanecarboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves esterification between cyclohexanecarboxylic acid derivatives (e.g., acid chlorides or activated esters) and 2-phenylethanol. A common approach is Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts, which minimizes racemization. Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during coupling to suppress side reactions.
- Solvent Selection : Using anhydrous dichloromethane or THF to enhance reagent solubility and stability.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the ester carbonyl proton absence (δ 2.5–3.0 ppm for α-protons to carbonyl) and aromatic protons (δ 7.2–7.4 ppm, multiplet for phenyl group). The cyclohexane ring protons appear as complex multiplets (δ 1.0–2.0 ppm) .
- ¹³C NMR : Confirm the ester carbonyl at δ 170–175 ppm and aromatic carbons (δ 125–140 ppm) .
- IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester linkage) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₅H₁₈O₂), with fragmentation patterns indicating loss of the phenylethyl group (m/z 105) .
Advanced Research Questions
Q. How does the steric environment of the cyclohexane ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric Hindrance Analysis : The chair conformation of the cyclohexane ring creates axial and equatorial positions for substituents. Bulky axial groups hinder nucleophilic attack at the carbonyl carbon. Computational modeling (DFT or MD simulations) can quantify steric effects using parameters like Tolman’s cone angle .
- Experimental Validation : Compare reaction rates with analogous esters (e.g., tert-butyl cyclohexanecarboxylate) under identical conditions. Use kinetic studies (e.g., UV-Vis monitoring of product formation) to correlate steric bulk with reactivity .
Q. What strategies can mitigate competing side reactions during the esterification of cyclohexanecarboxylic acid with 2-phenylethanol?
- Methodological Answer :
- Side Reactions : Formation of anhydrides (from acid dimerization) or elimination products (e.g., cyclohexene derivatives).
- Mitigation Tactics :
- In Situ Activation : Use coupling agents like HATU or EDCI to bypass acid chloride formation, reducing dimerization risk .
- Acid Scavengers : Add molecular sieves or triethylamine to sequester water, preventing hydrolysis of the active ester intermediate .
- Low-Temperature Conditions : Perform reactions at –20°C to slow down exothermic side pathways .
Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IF column with n-hexane/iPrOH (80:20) at 1.0 mL/min flow rate. Compare retention times of enantiomers (e.g., tmajor = 37.3 min, tminor = 35.4 min) .
- Polarimetry : Measure optical rotation and compare to literature values for enantiopure standards. Requires prior isolation of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
